molecular formula C6H5ClN2O3 B145731 2-Amino-4-chloro-5-nitrophenol CAS No. 6358-07-2

2-Amino-4-chloro-5-nitrophenol

Cat. No.: B145731
CAS No.: 6358-07-2
M. Wt: 188.57 g/mol
InChI Key: ZARYBZGMUVAJMK-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-4-chloro-5-nitrophenol typically involves multiple steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but is optimized for higher yields and purity. The use of specific catalysts and controlled reaction conditions ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-5-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-chloro-5-nitrophenol is unique due to the presence of both chlorine and nitro groups, which significantly influence its chemical reactivity and applications. The combination of these functional groups makes it a valuable intermediate in various synthetic processes and industrial applications .

Properties

IUPAC Name

2-amino-4-chloro-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARYBZGMUVAJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Record name 2-AMINO-4-CHLORO-5-NITROPHENOL
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DSSTOX Substance ID

DTXSID5024471
Record name 2-Amino-4-chloro-5-nitrophenol
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Molecular Weight

188.57 g/mol
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Physical Description

2-amino-4-chloro-5-nitrophenol is an orange powder that turns dark at 392 °F. (NTP, 1992)
Record name 2-AMINO-4-CHLORO-5-NITROPHENOL
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992)
Record name 2-AMINO-4-CHLORO-5-NITROPHENOL
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CAS No.

6358-07-2
Record name 2-AMINO-4-CHLORO-5-NITROPHENOL
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Record name 2-Amino-4-chloro-5-nitrophenol
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Record name Phenol, 2-amino-4-chloro-5-nitro-
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Record name Phenol, 2-amino-4-chloro-5-nitro-
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Record name 2-Amino-4-chloro-5-nitrophenol
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Record name 2-amino-4-chloro-5-nitrophenol
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Melting Point

437 °F (Decomposes) (NTP, 1992)
Record name 2-AMINO-4-CHLORO-5-NITROPHENOL
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-4-chloro-5-nitrophenol
2-Amino-4-chloro-5-nitrophenol
2-Amino-4-chloro-5-nitrophenol
2-Amino-4-chloro-5-nitrophenol
2-Amino-4-chloro-5-nitrophenol
2-Amino-4-chloro-5-nitrophenol
Customer
Q & A

Q1: What can you tell me about the structure and spectroscopic characteristics of 2-Amino-4-chloro-5-nitrophenol?

A1: While specific spectroscopic data for this compound itself isn't detailed in the provided research, we know it serves as a precursor in synthesizing substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides []. One specific derivative, synthesized using this compound, is characterized using FAB mass spectrometry, IR, and NMR (1H, 13C, 15N) spectroscopy []. This suggests that similar techniques could be employed to characterize this compound.

Q2: How is this compound synthesized?

A2: this compound can be synthesized from 2-amino-4-chlorophenol with a 65.7% yield []. The synthesis process involves a series of reactions including acetylation, cyclization, nitration, hydrolysis, and neutralization [].

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